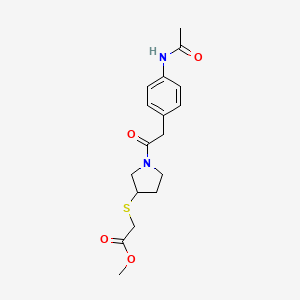

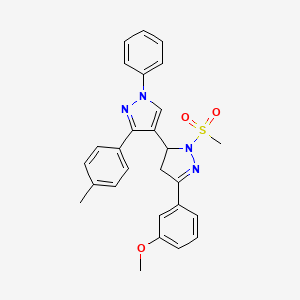

![molecular formula C12H22N2O2 B2973368 Tert-butyl 2-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate CAS No. 1780552-43-3](/img/structure/B2973368.png)

Tert-butyl 2-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 2-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate, also known as TBAAHC, is a chemical compound used in scientific research for its unique chemical properties. It is a bicyclic compound that contains a nitrogen atom, which makes it useful in various biological and chemical applications.

Wissenschaftliche Forschungsanwendungen

Scalable Synthesis Routes

An efficient and scalable synthesis route for enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate has been developed. This method utilizes an innovative approach starting from commercially available chiral lactone and includes an elegant epimerization/hydrolysis step for the undesired diastereoisomer, significantly improving yield and scalability compared to original routes (Maton et al., 2010).

Molecular Structure Elucidation

The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, was characterized using 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis. This work provides detailed insights into the structural aspects of such compounds, highlighting their bicyclic nature and potential as building blocks in medicinal chemistry (Moriguchi et al., 2014).

Conformationally Constrained Amino Acids

Conformationally constrained 7-azabicyclo[2.2.1]heptane amino acids were synthesized as glutamic acid analogues, demonstrating the versatility of these bicyclic frameworks in mimicking the structure and function of traditional amino acids. This synthesis route involves multiple steps, including a tandem Wittig/Michael reaction and an iodosulfonamidation reaction, underscoring the potential of such compounds in peptidomimetic applications (Hart & Rapoport, 1999).

Aza-Diels-Alder Reactions

Aza-Diels-Alder reactions were employed to synthesize derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates. This method highlights the utility of chiral iminium ions in forming cycloadducts with significant diastereoselectivity, further demonstrating the synthetic versatility of bicyclic frameworks in constructing complex and conformationally constrained molecules (Waldmann & Braun, 1991).

Eigenschaften

IUPAC Name |

tert-butyl 2-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-8-4-5-9(8)10(14)6-13/h8-10H,4-7,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNFEJDBRSBOFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCC2C1CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

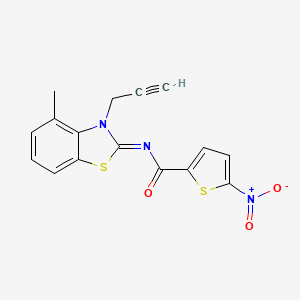

![Tert-butyl 4-[(4-fluorophenyl)methyl]-3-methylpiperazine-1-carboxylate](/img/structure/B2973286.png)

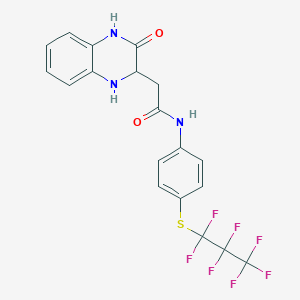

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2973289.png)

![2-Chloro-N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]propanamide](/img/structure/B2973292.png)

![N-(5-chloro-2-methylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2973295.png)

![ethyl 2-{(2E)-2-cyano-3-[2-(methylethoxy)phenyl]prop-2-enoylamino}-4-(4-chloro phenyl)thiophene-3-carboxylate](/img/structure/B2973298.png)

![[4-(Furan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B2973299.png)

![3-Methylbenzyl 5-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl sulfide](/img/structure/B2973305.png)